(3E,3'E)-3,3'-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) is a complex organic compound featuring a nitrobenzene core linked to two indolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) typically involves the following steps:
Formation of the nitrobenzene core: This can be achieved through nitration of benzene using a mixture of concentrated sulfuric acid and nitric acid.
Coupling with indolinone: The nitrobenzene derivative is then coupled with indolinone through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure and functional groups.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) involves its interaction with various molecular targets:
Molecular Targets: The nitro group can interact with enzymes and proteins, potentially inhibiting their function.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(1E,3E)-1,3-Butadiene-1,4-diyl]bis(2-nitrobenzene): Similar nitrobenzene core but different linkage and functional groups.
1,1’-[(1E,3E)-1,3-Butadiene-1,4-diyl]bis(2-nitrobenzene): Another compound with a similar structure but different substituents.
Uniqueness
(3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) is unique due to its specific combination of a nitrobenzene core and indolinone moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H13N5O4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-[3-nitro-4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]imino-1H-indol-2-one |
InChI |
InChI=1S/C22H13N5O4/c28-21-19(13-5-1-3-7-15(13)25-21)23-12-9-10-17(18(11-12)27(30)31)24-20-14-6-2-4-8-16(14)26-22(20)29/h1-11H,(H,23,25,28)(H,24,26,29) |
InChI Key |
VQUGZLPGBWQJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)N=C4C5=CC=CC=C5NC4=O)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.